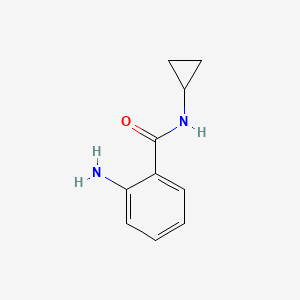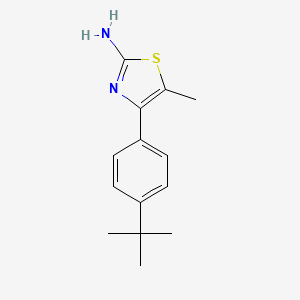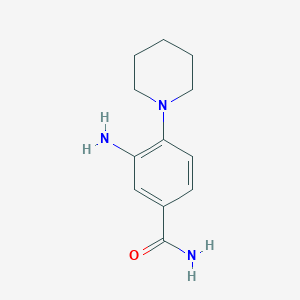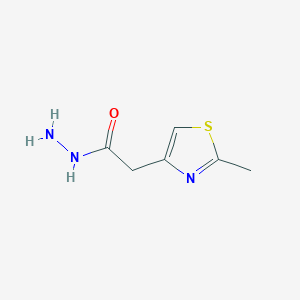
2-(1H-benzimidazol-1-yl)acetohydrazide
説明
2-(1H-benzimidazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds characterized by the fusion of a benzene ring with an imidazole moiety. This compound serves as a key intermediate in the synthesis of various derivatives with potential pharmacological activities, including anticonvulsant, antifungal, antibacterial, antitumor, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound and its derivatives involves multi-step reactions, often under microwave irradiation, to achieve high yields ranging from 87–94% . The process typically starts with the formation of (benzimidazol-1-yl)acetohydrazide through hydrazinolysis of ethyl (benzimidazol-1-yl)acetate with hydrazine hydrate . This intermediate is then used to synthesize various derivatives by reacting with different reagents, such as acetylacetone, aromatic aldehydes, and substituted benzoyl chlorides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, 1H NMR, 13C NMR, mass spectral data, elemental analysis, and X-ray crystallography . These methods confirm the presence of the benzimidazole moiety and the acetohydrazide group in the compounds. X-ray crystallographic investigations provide a detailed understanding of the crystal structures, which is a significant contribution to the database of heterocyclic compounds .
Chemical Reactions Analysis
The synthesized this compound derivatives undergo various chemical reactions to form novel compounds with potential biological activities. For instance, treatment with acetylacetone leads to the formation of N-(4-oxopentan-2-ylidine) acetohydrazide derivatives . Reaction with various aromatic aldehydes results in the formation of arylidene (1H-benzimidazol-1-yl)acetohydrazones, which exist in two geometric isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their biological activities. The anticonvulsant, antifungal, antibacterial, antitumor, and anti-inflammatory activities of these compounds are evaluated using various assays, such as the 6 Hz psychomotor seizure test, mycelial growth rate method, minimum inhibitory concentration (MIC), MTT assay, and rat-paw-oedema method . QSAR studies reveal that properties like hydrophobicity (ClogP), aqueous solubility (LogS), molar refractivity, topological polar surface area, and hydrogen bond acceptor capacity have significant correlations with the biological activities . The most potent compounds exhibit activities comparable or superior to standard drugs in their respective assays .
科学的研究の応用
Anticancer Applications
2-(1H-Benzimidazol-1-yl)acetohydrazide and its derivatives have been extensively studied for their potential anticancer properties. For instance, Salahuddin et al. (2014) synthesized derivatives of this compound and evaluated their in vitro anticancer effectiveness, finding one compound particularly active against breast cancer cell lines (Salahuddin et al., 2014). Varshney et al. (2015) also developed a series of compounds from this compound, which were tested for cytotoxic activity against various human cell lines, including hepatocellular carcinoma and breast adenocarcinoma (Varshney et al., 2015).
Antimicrobial Activity
The antimicrobial activity of benzimidazole derivatives has been a subject of considerable interest. Ansari and Lal (2009) synthesized derivatives showing significant activity against Gram-positive bacteria and moderate activity against fungi (K F Ansari & C Lal, 2009). Another study by Salahuddin et al. (2017) focused on the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which demonstrated substantial antimicrobial activity against various bacterial strains and fungi (Salahuddin et al., 2017).
Antifungal and Antioxidant Properties
Zhang et al. (2012) synthesized a series of novel 1H-benzimidazol-1-yl acetates and propionates with significant antifungal activities against certain fungi (Peizhi Zhang et al., 2012). Kuş et al. (2008) developed compounds with potent antioxidant properties, demonstrating efficacy in various in vitro systems (C. Kuş et al., 2008).
Corrosion Inhibition
The compounds derived from this compound have been studied for their corrosion inhibition properties. Yadav et al. (2013) investigated the inhibition effect of synthesized derivatives on the corrosion behavior of N80 steel in hydrochloric acid, demonstrating increased inhibition efficiency with higher concentrations (M. Yadav et al., 2013). Rugmini Ammal et al. (2018) explored the anticorrosion characteristics of different benzimidazole derivatives, showing effective corrosion inhibition in hydrochloric acid (P. Rugmini Ammal et al., 2018).
Safety and Hazards
作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis , and they are also known to have antimicrobial activity against E. coli, Pseudomonas aeruginosa, S. aureus, and C. albicans .
Mode of Action
Benzimidazole derivatives have been reported to modulate the polymerization of tubulin , which is a critical process in cell division. This could potentially explain their antimicrobial and antitubercular activities.
Biochemical Pathways
Given the reported antimicrobial and antitubercular activities of benzimidazole derivatives , it can be inferred that they may interfere with the biochemical pathways involved in bacterial cell division and growth.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial and antitubercular activities , suggesting that they may inhibit bacterial growth and proliferation.
特性
IUPAC Name |
2-(benzimidazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUCERVOXBFHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364241 | |
| Record name | 2-(1H-benzimidazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
97420-39-8 | |
| Record name | 2-(1H-benzimidazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid](/img/structure/B1270866.png)
![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)
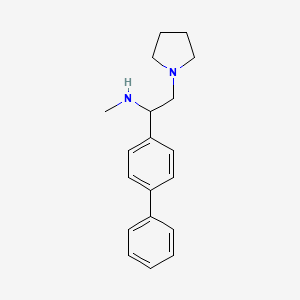


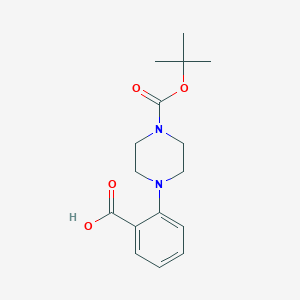
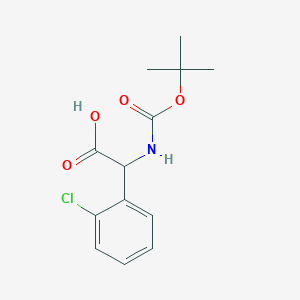

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)
